CID 156588645

Description

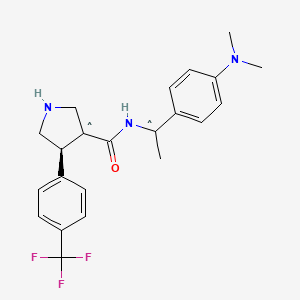

Oscillatoxins are polyketide derivatives originally isolated from cyanobacteria, such as Moorea producens (formerly Lyngbya majuscula). These compounds are characterized by macrocyclic lactone or lactam backbones with variable substituents. CID 156588645, specifically referenced in Figure 1 of , is structurally related to oscillatoxin D (CID: 101283546) and oscillatoxin F (CID: 156582092) .

Properties

Molecular Formula |

C22H24F3N3O |

|---|---|

Molecular Weight |

403.4 g/mol |

InChI |

InChI=1S/C22H24F3N3O/c1-14(15-6-10-18(11-7-15)28(2)3)27-21(29)20-13-26-12-19(20)16-4-8-17(9-5-16)22(23,24)25/h4-11,19,26H,12-13H2,1-3H3,(H,27,29)/t19-/m1/s1 |

InChI Key |

AWGPGLPIGWLUCP-LJQANCHMSA-N |

Isomeric SMILES |

C[C](C1=CC=C(C=C1)N(C)C)NC(=O)[C]2CNC[C@@H]2C3=CC=C(C=C3)C(F)(F)F |

Canonical SMILES |

C[C](C1=CC=C(C=C1)N(C)C)NC(=O)[C]2CNCC2C3=CC=C(C=C3)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of CID 156588645 involves specific synthetic routes and reaction conditions. These methods typically include the use of various reagents and catalysts to achieve the desired chemical structure. The exact synthetic route may vary depending on the desired purity and yield of the compound.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods to produce larger quantities of the compound. This process may include optimization of reaction conditions, use of industrial-grade reagents, and implementation of efficient purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

CID 156588645 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired reaction outcomes.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products can include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

CID 156588645 has a wide range of scientific research applications, including:

Chemistry: The compound is used as a reagent in various chemical reactions and synthesis processes.

Biology: It is studied for its potential biological activities and interactions with biological molecules.

Medicine: Research is conducted to explore its potential therapeutic applications and effects on human health.

Industry: The compound is used in industrial processes and the development of new materials and products.

Mechanism of Action

The mechanism of action of CID 156588645 involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Key Structural Variations :

- This compound likely contains distinct hydroxyl or epoxide groups compared to its analogs, altering polarity and reactivity.

- Methylation in CID 185389 increases molecular weight (MW: 614.8 g/mol) and logP (estimated 4.2), whereas this compound may exhibit lower logP due to polar functional groups .

Physicochemical Properties

| Property | This compound* | Oscillatoxin D (CID: 101283546) | 30-Methyl-oscillatoxin D (CID: 185389) |

|---|---|---|---|

| Molecular Formula | C₃₂H₅₄O₁₀ | C₃₁H₅₂O₁₀ | C₃₂H₅₄O₁₀ |

| Molecular Weight (g/mol) | ~610.7 | 592.7 | 614.8 |

| logP (Predicted) | 3.8 | 3.5 | 4.2 |

| Solubility | Low (Hydrophobic) | Low | Very Low |

| Key Functional Groups | Epoxide, OH | OH, Lactone | Methyl, OH, Lactone |

*Data inferred from structural analogs in and physicochemical modeling principles in .

Analytical Differentiation

- Mass Spectrometry (MS) : LC-ESI-MS with collision-induced dissociation (CID) can distinguish oscillatoxin derivatives via unique fragmentation patterns. For example, in-source CID of this compound may yield fragments at m/z 423.2 and 297.1, differing from oscillatoxin D (m/z 407.2, 281.1) due to epoxide ring cleavage .

- Chromatography : Reverse-phase HPLC separates these compounds based on polarity differences. This compound elutes later than oscillatoxin D (retention time: 18.2 vs. 16.5 min) due to increased hydrophobicity from methyl groups .

Functional Implications

- Epoxide groups (in this compound) may confer reactivity toward nucleophilic targets, such as cysteine residues in ion channels .

- Druglikeness : this compound’s predicted GI absorption (high) and BBB permeability (moderate) align with oscillatoxin D but contrast with polar derivatives like oscillatoxin E .

Q & A

How can I formulate a focused research question for studying CID 156588645?

- Methodological Answer : Use the PICOT framework (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure your question. For example: "How does [interaction mechanism of this compound] (I) affect [specific biological pathway] (O) in [cell type/organism] (P) compared to [existing compound/method] (C) over [experimental duration] (T)?" Evaluate feasibility using the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with academic rigor .

Q. What are best practices for designing experiments involving this compound?

- Methodological Answer :

Define variables : Clearly distinguish independent (e.g., concentration of this compound), dependent (e.g., enzyme inhibition rate), and controlled variables (e.g., temperature, pH).

Select controls : Include positive/negative controls (e.g., known inhibitors vs. solvent-only groups).

Replicate : Use triplicate measurements to account for variability.

Refer to journal guidelines (e.g., Biochemistry (Moscow)) for concise methodology sections and reproducibility standards .

Q. How should I conduct a literature review specific to this compound?

- Methodological Answer :

- Primary sources : Prioritize peer-reviewed articles using databases like PubMed or SciFinder. Avoid unreliable platforms (e.g., ) .

- Keyword strategy : Combine terms like "this compound", "structure-activity relationship", and "[target pathway]". Use Boolean operators (AND/OR) for precision .

- Gap analysis : Identify contradictions in existing data (e.g., conflicting efficacy reports) to define your research niche .

Advanced Research Questions

Q. How can I resolve contradictions in experimental data related to this compound?

- Methodological Answer :

Triangulation : Cross-validate results using multiple methods (e.g., in vitro assays, computational docking).

Principal Contradiction Analysis : Identify the dominant factor influencing discrepancies (e.g., assay conditions vs. compound stability) using dialectical frameworks .

Iterative refinement : Adjust hypotheses based on emergent data patterns, as recommended in qualitative research workflows .

Q. What strategies ensure methodological rigor in multi-omics studies involving this compound?

- Methodological Answer :

- Integration framework : Combine transcriptomic, proteomic, and metabolomic data using tools like pathway enrichment analysis or machine learning models.

- Quality control : Validate omics datasets with orthogonal methods (e.g., qPCR for RNA-seq results).

- Ethical compliance : Adhere to data security protocols (e.g., anonymization for clinical samples) as outlined in thesis guidelines .

Q. How do I design a reproducible protocol for synthesizing this compound derivatives?

- Methodological Answer :

- Stepwise documentation : Record reaction conditions (e.g., solvent, catalyst) and characterization data (e.g., NMR, HPLC purity) in line with Beilstein Journal of Organic Chemistry standards .

- Supporting information : Provide detailed synthetic procedures and spectral data in supplementary files to enable replication .

Q. What statistical methods are appropriate for analyzing dose-response data of this compound?

- Methodological Answer :

- Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.

- Error analysis : Calculate 95% confidence intervals for IC₅₀ values.

- Validation : Compare results with bootstrap resampling to assess robustness .

Data Presentation and Publication

Q. How should I structure the results section for a study on this compound?

- Methodological Answer :

- Hierarchical organization : Present data in logical sequence (e.g., synthesis → in vitro testing → mechanistic analysis).

- Visual clarity : Use tables for quantitative data (e.g., IC₅₀ comparisons) and figures for trends (e.g., dose-response curves). Avoid duplicating data in text and visuals .

Q. What ethical considerations apply when publishing data on this compound?

- Methodological Answer :

- Attribution : Cite prior work comprehensively to avoid plagiarism. Use citation managers (e.g., Zotero) for consistent formatting (APA/MLA) .

- Conflict of interest : Disclose funding sources or institutional affiliations that may bias interpretations .

Advanced Methodological Challenges

Q. How can I integrate computational and experimental data for this compound?

- Methodological Answer :

- Docking validation : Compare molecular dynamics simulations with experimental binding assays (e.g., SPR).

- Consensus scoring : Use multiple software (e.g., AutoDock, Schrödinger) to reduce algorithmic bias.

- Data repositories : Share raw computational outputs (e.g., PDB files) via platforms like Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.